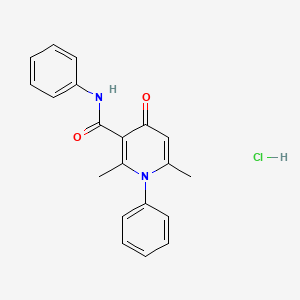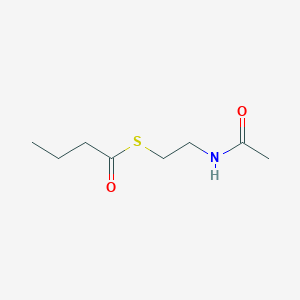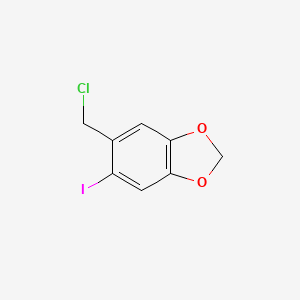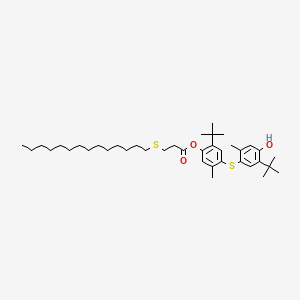
Bis(2-methoxyhex-5-en-1-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methoxyhex-5-en-1-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxyhex-5-en-1-yl groups bonded to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyhex-5-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyhex-5-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is replaced by the mercury acetate group, forming the desired organomercury compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Bis(2-methoxyhex-5-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert the mercury center to elemental mercury or other lower oxidation states.
Substitution: The 2-methoxyhex-5-en-1-yl groups can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and organic aldehydes or ketones.
Reduction: Elemental mercury and corresponding organic alcohols.
Substitution: Various organomercury compounds depending on the nucleophile used.
科学研究应用
Bis(2-methoxyhex-5-en-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Bis(2-methoxyhex-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.
相似化合物的比较
Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thiomersal).
Phenylmercury: Employed in antifungal and antibacterial applications.
Uniqueness
Bis(2-methoxyhex-5-en-1-yl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds
属性
CAS 编号 |
67247-82-9 |
|---|---|
分子式 |
C14H26HgO2 |
分子量 |
426.95 g/mol |
IUPAC 名称 |
bis(2-methoxyhex-5-enyl)mercury |
InChI |
InChI=1S/2C7H13O.Hg/c2*1-4-5-6-7(2)8-3;/h2*4,7H,1-2,5-6H2,3H3; |
InChI 键 |
MXKTXJDNTUMFTO-UHFFFAOYSA-N |
规范 SMILES |
COC(CCC=C)C[Hg]CC(CCC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)


![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)




![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
